molecular formula C17H19N3O2 B7534782 N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No. B7534782
M. Wt: 297.35 g/mol
InChI Key: WLPKNWVHAXRPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide (DMOP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOP is a heterocyclic compound that contains a pyridine ring and an oxazole ring, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cell survival. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has several advantages for use in lab experiments, including its high potency and specificity for its target molecules. However, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide's pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide and its potential applications in other diseases.

Synthesis Methods

N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized using a variety of methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine, followed by cyclization to form the pyridine ring. The oxazole ring can be formed through the reaction of an α-haloketone with a primary amine and a nitrile.

Scientific Research Applications

N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-13(2)22-16(18-12)19-17(21)20-10-8-15(9-11-20)14-6-4-3-5-7-14/h3-8H,9-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPKNWVHAXRPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=O)N2CCC(=CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.